1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2142660-28-2
VCID: VC4207528
InChI: InChI=1S/C7H11N3O3/c1-5(2)13-7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3
SMILES: CC(C)OC1=NN(C=C1[N+](=O)[O-])C
Molecular Formula: C7H11N3O3
Molecular Weight: 185.183

1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

CAS No.: 2142660-28-2

Cat. No.: VC4207528

Molecular Formula: C7H11N3O3

Molecular Weight: 185.183

* For research use only. Not for human or veterinary use.

1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole - 2142660-28-2

Specification

CAS No. 2142660-28-2
Molecular Formula C7H11N3O3
Molecular Weight 185.183
IUPAC Name 1-methyl-4-nitro-3-propan-2-yloxypyrazole
Standard InChI InChI=1S/C7H11N3O3/c1-5(2)13-7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3
Standard InChI Key HRSGYKLMWRWVCM-UHFFFAOYSA-N
SMILES CC(C)OC1=NN(C=C1[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole is C₇H₁₁N₃O₃, with a molecular weight of 185.183 g/mol . Its IUPAC name reflects the substituent positions: the pyrazole ring is substituted with a methyl group at N1, a nitro group at C4, and an isopropoxy group at C3. The SMILES notation (CC(C)OC1=NN(C=C1[N+](=O)[O-])C) and InChIKey (HRSGYKLMWRWVCM-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLimited data; insoluble in H₂O
LogP (Partition Coeff.)Estimated ~1.5 (lipophilic)

The nitro group at C4 enhances electrophilicity, facilitating interactions with biological targets, while the isopropoxy group contributes to steric bulk and solubility in organic solvents .

Synthesis and Reaction Mechanisms

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A proposed route involves:

  • Nitration of 1-methyl-3-(propan-2-yloxy)-1H-pyrazole using nitric acid/sulfuric acid mixtures to introduce the nitro group at C4.

  • Purification via column chromatography or recrystallization from ethanol/water mixtures .

Ultrasound-assisted methods, as demonstrated in analogous pyrazole syntheses, could enhance reaction efficiency. For example, InCl₃-catalyzed multi-component reactions under ultrasound irradiation (40°C, 20 min) yield related pyrano[2,3-c]pyrazoles with >90% efficiency .

Mechanistic Insights

The nitro group’s electron-withdrawing effect directs electrophilic substitution to the C4 position. Quantum mechanical calculations suggest that the isopropoxy group stabilizes intermediates through steric and electronic effects, favoring regioselectivity .

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